molecular formula C17H23N3O B10804662 2-(4-Ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline

2-(4-Ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline

Cat. No.: B10804662
M. Wt: 285.4 g/mol
InChI Key: MNHUPYMQGWNISM-UHFFFAOYSA-N
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Description

WAY-278559-A is a chemical compound known for its role as an ethanolamine kinase inhibitor. It has a molecular formula of C17H23N3O and a molecular weight of 285.38 g/mol . This compound is primarily used in scientific research and has shown significant potential in various fields.

Preparation Methods

The synthetic routes and reaction conditions for WAY-278559-A are not extensively documented in publicly available sources. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and stability. Industrial production methods would likely involve similar controlled environments to maintain the compound’s integrity and effectiveness .

Chemical Reactions Analysis

WAY-278559-A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-278559-A has a wide range of scientific research applications:

    Chemistry: It is used to study the inhibition of ethanolamine kinase, which plays a crucial role in phospholipid metabolism.

    Biology: Researchers use it to understand the biochemical pathways involving ethanolamine kinase and its impact on cellular functions.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in diseases where ethanolamine kinase activity is dysregulated.

    Industry: WAY-278559-A can be used in the development of new drugs and therapeutic agents.

Mechanism of Action

WAY-278559-A exerts its effects by inhibiting the activity of ethanolamine kinase. This enzyme is responsible for the phosphorylation of ethanolamine, a key step in the biosynthesis of phosphatidylethanolamine, an essential phospholipid in cell membranes. By inhibiting this enzyme, WAY-278559-A disrupts the production of phosphatidylethanolamine, affecting various cellular processes .

Comparison with Similar Compounds

WAY-278559-A is unique in its specific inhibition of ethanolamine kinase. Similar compounds include:

    WAY-123456-B: Another ethanolamine kinase inhibitor with a different molecular structure.

    WAY-654321-C: A compound that inhibits a related enzyme in the same biochemical pathway.

The uniqueness of WAY-278559-A lies in its specific molecular structure, which allows it to effectively inhibit ethanolamine kinase without affecting other enzymes .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline

InChI

InChI=1S/C17H23N3O/c1-4-19-7-9-20(10-8-19)17-11-13(2)15-6-5-14(21-3)12-16(15)18-17/h5-6,11-12H,4,7-10H2,1-3H3

InChI Key

MNHUPYMQGWNISM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)C(=C2)C

Origin of Product

United States

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